molecular formula C18H26N2OS B5265496 (4-ALLYLPIPERAZINO)(4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)METHANONE

(4-ALLYLPIPERAZINO)(4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)METHANONE

Cat. No.: B5265496
M. Wt: 318.5 g/mol
InChI Key: INMZQPSWFTVWDO-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)METHANONE is a complex organic compound that features a piperazine ring substituted with an allyl group and a hexahydrocyclooctathiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the allyl group. The hexahydrocyclooctathiophene moiety is then attached through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(4-ALLYLPIPERAZINO)(4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (4-ETHYL-1-PIPERAZINYL)(4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)METHANONE
  • (4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES

Uniqueness

(4-ALLYLPIPERAZINO)(4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)METHANONE is unique due to its specific structural features, such as the allyl group and the hexahydrocyclooctathiophene moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-2-9-19-10-12-20(13-11-19)18(21)17-14-15-7-5-3-4-6-8-16(15)22-17/h2,14H,1,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMZQPSWFTVWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC3=C(S2)CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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